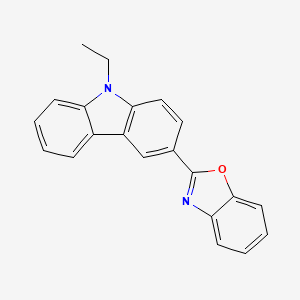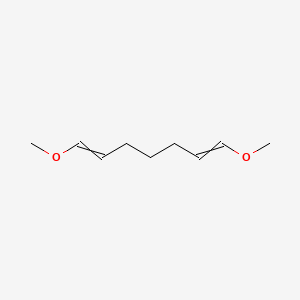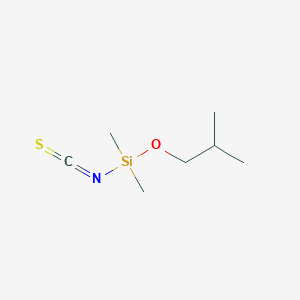
Isothiocyanato(dimethyl)(2-methylpropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is an organosilicon compound that features both isothiocyanate and silane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)(2-methylpropoxy)silane typically involves the reaction of an appropriate silane precursor with an isothiocyanate source. One common method involves the reaction of dimethyl(2-methylpropoxy)silane with thiophosgene or a similar isothiocyanate-generating reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiocyanato(dimethyl)(2-methylpropoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: The silane group can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Agents: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Silanols: Formed from the hydrolysis of the silane group.
Wissenschaftliche Forschungsanwendungen
Isothiocyanato(dimethyl)(2-methylpropoxy)silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including heterocycles and thioureas.
Biological Research: Investigated for its potential use in the development of bioactive compounds and diagnostic markers.
Wirkmechanismus
The mechanism of action of isothiocyanato(dimethyl)(2-methylpropoxy)silane involves the reactivity of its functional groups. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, while the silane group can undergo hydrolysis to form silanols. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar in structure but with different alkyl groups attached to the silicon atom.
Isothiocyanato(ethyl)(methylpropoxy)silane: Another related compound with variations in the alkyl groups.
Uniqueness
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is unique due to the specific combination of its functional groups and the steric effects imparted by the 2-methylpropoxy group.
Eigenschaften
CAS-Nummer |
141701-47-5 |
|---|---|
Molekularformel |
C7H15NOSSi |
Molekulargewicht |
189.35 g/mol |
IUPAC-Name |
isothiocyanato-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H15NOSSi/c1-7(2)5-9-11(3,4)8-6-10/h7H,5H2,1-4H3 |
InChI-Schlüssel |
YTOFUYYWZUWQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CO[Si](C)(C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
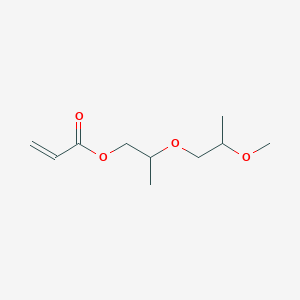
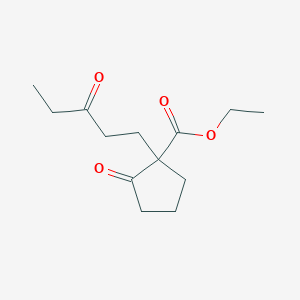
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
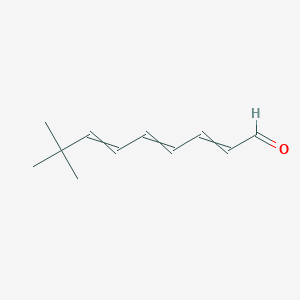
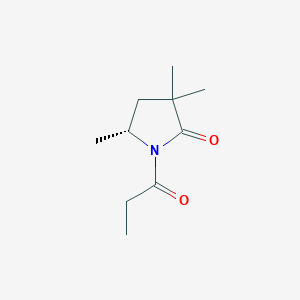
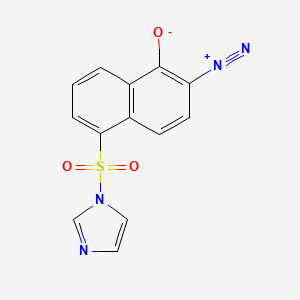
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
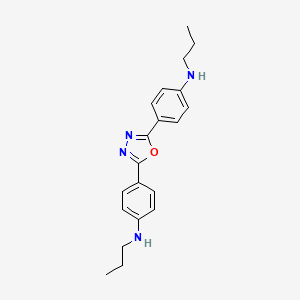
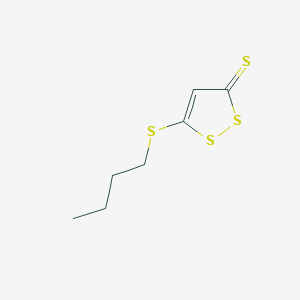
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
